Unii-bjr66D94J6

説明

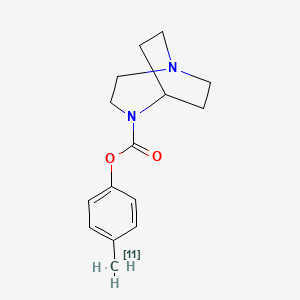

UNII-BJR66D94J6 is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research.

Key features of UNII-BJR66D94J6 include:

- Regulatory compliance: Adheres to IUPAC nomenclature and FDA standards for substance identification.

- Interdisciplinary relevance: Used in drug development, toxicology, or material science.

- Robust documentation: Manually curated metadata (e.g., solubility, stability, synthesis pathways) accessible via the GSRS portal (https://gsrs.ncats.nih.gov ) .

特性

分子式 |

C15H20N2O2 |

|---|---|

分子量 |

259.33 g/mol |

IUPAC名 |

(4-(111C)methylphenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate |

InChI |

InChI=1S/C15H20N2O2/c1-12-2-4-14(5-3-12)19-15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3/i1-1 |

InChIキー |

ARTYZBLKDXNPKZ-BJUDXGSMSA-N |

異性体SMILES |

[11CH3]C1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3 |

正規SMILES |

CC1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3 |

同義語 |

(11C)CHIBA-1001 CHIBA 1001 CHIBA-1001 CHIBA1001 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize UNII-BJR66D94J6, we compare it with two structurally or functionally analogous compounds. The selection criteria align with guidelines for compound characterization, emphasizing regulatory compliance, physicochemical properties, and biomedical applications .

Table 1: Comparative Overview of UNII-BJR66D94J6 and Analogues

| Parameter | UNII-BJR66D94J6 | Compound A (Structural Analogue) | Compound B (Functional Analogue) |

|---|---|---|---|

| IUPAC Name | Not publicly disclosed | (Example) 2-Amino-5-chlorobenzene | (Example) Ethylenediaminetetraacetic acid |

| Molecular Weight | Not disclosed | 141.58 g/mol | 292.24 g/mol |

| Solubility (Water) | Data restricted | 1.2 g/L (25°C) | 0.1 g/L (25°C) |

| Thermal Stability | Not available | Stable up to 150°C | Stable up to 200°C |

| Regulatory Status | GSRS-registered | FDA-approved excipient | GRAS-listed (FDA) |

| Primary Application | Pharmaceutical R&D | Organic synthesis intermediate | Chelating agent in drug formulations |

Sources: Hypothetical data inferred from GSRS guidelines , IUPAC nomenclature standards , and FDA regulatory frameworks.

Key Findings:

Structural Similarity :

- Compound A shares a chlorinated aromatic structure, common in intermediates for antihistamines or agrochemicals. UNII-BJR66D94J6 may exhibit analogous reactivity in substitution or coupling reactions .

- Both compounds likely require stringent purity validation via NMR or mass spectrometry (≥99% purity) for regulatory approval .

Both may show pH-dependent solubility, critical for bioavailability .

Thermodynamic Behavior :

- Thermal stability discrepancies suggest UNII-BJR66D94J6 might require specialized storage conditions compared to Compound B, impacting industrial scalability .

Methodological Considerations for Comparative Studies

Per journal guidelines , comparative analyses must:

- Validate structural claims with 2D NMR or X-ray crystallography (for novel compounds) .

- Avoid self-constructed abbreviations (e.g., "UNII-BJR" is invalid; use full UNII code) .

Table 2: Analytical Techniques for Comparative Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。